Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate
Overview
Description
The compound seems to be a derivative of tert-butoxycarbonyl (Boc) protected amino acids . The Boc group is a common protecting group used in peptide synthesis, particularly for the protection of the amino group .
Synthesis Analysis
Boc-protected amino acid ionic liquids (Boc-AAILs) have been synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The Boc group is typically installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .Molecular Structure Analysis
The molecular structure of similar compounds, such as Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate, includes a potassium ion, a Boc-protected amino group, and a trifluoroborate group .Chemical Reactions Analysis
Boc-protected amino acids have been used in various chemical reactions, including peptide synthesis . The Boc group can be removed using various deprotection strategies, such as treatment with trifluoroacetic acid (TFA), HCl in organic solvents, or boiling water .Physical And Chemical Properties Analysis
Similar compounds, such as Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate, are solid at room temperature, slightly soluble in water, and have a molecular weight of 237.07 .Scientific Research Applications
Cytochrome P450 Inhibition Studies
A study by Tang et al. (2008) discussed the time-dependent inhibition of cytochrome P450 3A by related compounds, indicating potential implications in drug metabolism and interactions.
Synthesis of Dopaminergic Drugs
Research by Göksu et al. (2006) involved synthesizing racemic 2-amino-1,2,3,4-tetrahydronaphthalene-5,6-diol, a step relevant to developing dopaminergic drugs.
Designing Anticancer Agents
A study by Kumar et al. (2009) focused on synthesizing functionalized amino acid derivatives as new pharmacophores for anticancer drug design.
Piperidine Derivatives Synthesis
Research by Moskalenko & Boev (2014) explored the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, relevant in medicinal chemistry.
Alkali-Metal Aryloxo Compounds
The synthesis and characterization of alkali-metal compounds stabilized by aryloxo groups were detailed in a study by Jie et al. (2011), contributing to the understanding of metal-organic frameworks.
Organoiron Complexes in Synthesis
Pearson, Heywood, and Chandler (1982, 1983) presented methodology for applying organoiron complexes in steroid and aphidicolane synthesis, indicating the compound's utility in organic synthesis. (Pearson et al., 1982); (Pearson et al., 1983)
Thromboxane Synthetase Inhibition
Tanaka, Ono, and Takegoshi (1988) developed a method for determining a potent thromboxane synthetase inhibitor in human plasma and urine. (Tanaka et al., 1988)
Synthesis of N-Protected Amino Acid Esters
Chevallet et al. (2004) described an easy synthesis of N-protected amino acid esters, including tert-butyl esters, highlighting the compound's role in peptide synthesis. (Chevallet et al., 2004)
Safety And Hazards
Future Directions
The use of Boc-protected amino acids and their derivatives in organic synthesis, particularly in peptide synthesis, continues to be a topic of research. Future directions may include the development of more efficient synthesis methods, the exploration of new reactions, and the design of new Boc-protected compounds .
properties
IUPAC Name |
potassium;6-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4.K/c1-16(2,3)21-15(20)17-11-7-8-12-10(9-11)5-4-6-13(12)14(18)19;/h4-6,11H,7-9H2,1-3H3,(H,17,20)(H,18,19);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PINUCPZGRQACHO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)C=CC=C2C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20KNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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